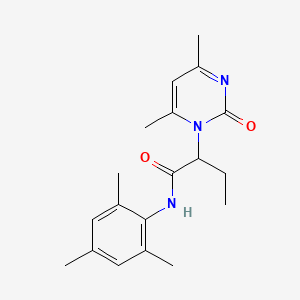![molecular formula C18H28N4O2S B6096759 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclopentyl group and an oxo group, along with an acetamide moiety linked to a thiazole ring. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Oxidation to Form the Oxo Group:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Thiazole and Piperazine Rings: The final step involves coupling the thiazole ring with the piperazine ring through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides, sulfones, or additional oxo groups.
Reduction: Formation of hydroxyl derivatives or reduced thiazole rings.
Substitution: Formation of substituted thiazole or piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetic acid
- N-(2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl)acetamide
- 1-cyclopentyl-3-oxopiperazine
Uniqueness
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide is unique due to its combination of a piperazine ring, a cyclopentyl group, an oxo group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-12-13(2)25-17(21-12)7-8-19-16(23)11-15-18(24)20-9-10-22(15)14-5-3-4-6-14/h14-15H,3-11H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFVBBNURIWUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)CC2C(=O)NCCN2C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6096684.png)
![2-(2,4-dichlorophenoxy)-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}acetamide](/img/structure/B6096697.png)
![methyl 2-{[(cyclopropylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6096700.png)
![2-{[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE](/img/structure/B6096719.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6096726.png)
![2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096734.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B6096763.png)
![N-[2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B6096766.png)

![2-[(4-AMINO-6-HYDROXYPYRIMIDIN-2-YL)SULFANYL]-1-(THIOPHEN-2-YL)ETHAN-1-ONE](/img/structure/B6096784.png)
